

The Synthesis and Discovery of Formothion: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Formothion is an organophosphate insecticide and acaricide known for its systemic and contact action against a range of sucking, biting, and mining insects.[1][2] First introduced in the early 1960s, it has been utilized in agriculture to protect crops such as fruits, vines, cereals, and sugar cane.[1][2] This technical guide provides a comprehensive overview of the synthesis, discovery, chemical properties, and mechanism of action of **Formothion**, tailored for a scientific audience.

Discovery and History

Formothion was developed by the Swiss chemical company Sandoz AG (now part of Novartis) and was introduced around 1962.[2] Its development was part of a broader effort in the mid-20th century by agrochemical companies to synthesize and screen new organophosphorus compounds for potent insecticidal activity. A key patent for the compound was granted in 1962. **Formothion** emerged as an effective solution for controlling a variety of agricultural pests.

Chemical and Physical Properties

Formothion is chemically known as S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl phosphorodithioate. It is a viscous yellow oil or crystalline mass. A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	Reference(s)
IUPAC Name	2- dimethoxyphosphinothioylsulfa nyl-N-formyl-N- methylacetamide	
CAS Number	2540-82-1	_
Molecular Formula	C ₆ H ₁₂ NO ₄ PS ₂	_
Molecular Weight	257.3 g/mol	_
Appearance	Viscous yellow oil or crystalline mass	
Melting Point	25-26 °C	_
Solubility	Miscible with most organic solvents; 2.6 g/L in water	_
Vapor Pressure	0.113 mPa (at 20 °C)	_

Synthesis of Formothion

The synthesis of **Formothion** is achieved through the reaction of a salt of O,O-dimethyl phosphorodithioic acid with 2-chloro-N-formyl-N-methylacetamide. This process involves a nucleophilic substitution where the sulfur atom of the phosphorodithioate displaces the chlorine atom on the acetamide derivative.

Experimental Protocol (Generalized)

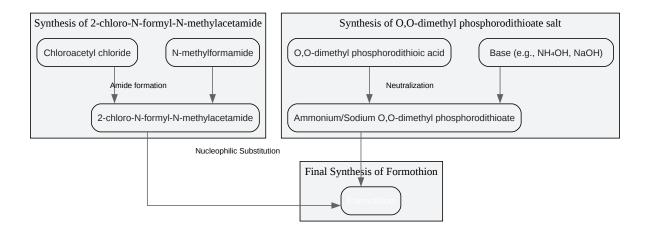
While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

 Preparation of O,O-dimethyl phosphorodithioate salt: O,O-dimethyl phosphorodithioic acid is neutralized with a suitable base, such as ammonium hydroxide or sodium hydroxide, in an appropriate solvent to form the corresponding salt.



- Synthesis of 2-chloro-N-formyl-N-methylacetamide: This intermediate can be prepared by the reaction of chloroacetyl chloride with N-methylformamide.
- Reaction: The O,O-dimethyl phosphorodithioate salt is then reacted with 2-chloro-N-formyl-N-methylacetamide in a suitable solvent. The reaction mixture is typically stirred at a controlled temperature to facilitate the nucleophilic substitution.
- Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with water and organic solvents, followed by purification techniques such as column chromatography or distillation under reduced pressure to yield pure **Formothion**.

Synthesis Workflow



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A generalized workflow for the synthesis of **Formothion**.

Quantitative Data



Publicly available quantitative data on the synthesis of **Formothion** is limited. However, mass spectrometry data provides key information for its characterization.

Mass Spectrometry Data	
Molecular Ion (M+)	m/z 257
Key Fragments	m/z 199, 125, 93
Reference	

Note: Detailed ¹H-NMR, ¹³C-NMR, and IR spectroscopic data for **Formothion** are not readily available in the public domain.

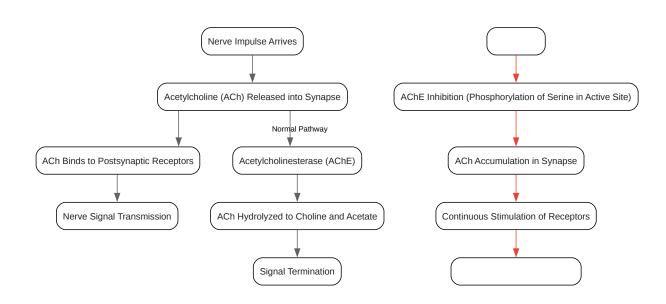
Mechanism of Action

Formothion, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

The inhibition of AChE by **Formothion** (or its active metabolites) is an irreversible process. The phosphorus atom of the organophosphate forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme. This phosphorylation prevents ACh from binding to the enzyme, leading to its accumulation in the synapse. The excess ACh continuously stimulates nerve receptors, resulting in hyperactivity of the nervous system, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition





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The mechanism of acetylcholinesterase inhibition by **Formothion**.

Toxicological Data

The acute toxicity of **Formothion** has been evaluated in various animal models. A summary of the median lethal dose (LD50) values is provided in Table 2.

Organism	Route	LD50	Reference(s)
Rat	Oral	365-500 mg/kg	
Mouse	Oral	102 mg/kg	
Rabbit	Oral	410-420 mg/kg	
Cat	Oral	210 mg/kg	



Conclusion

Formothion represents a significant organophosphate insecticide developed in the mid-20th century. Its synthesis, based on the reaction of a phosphorodithioate salt with a chloroacetamide derivative, is a practical application of nucleophilic substitution for the creation of agrochemicals. The discovery of **Formothion** by Sandoz provided an effective tool for pest management in a variety of crops. Its mechanism of action, the irreversible inhibition of acetylcholinesterase, is a well-understood pathway for organophosphate toxicity. This technical guide has summarized the key scientific aspects of **Formothion**, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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